Ondansetron, (3S)-
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Overview
Description
Ondansetron, (3S)-, is a first-generation serotonin (5-hydroxytryptamine or 5-HT) receptor antagonist that binds to the 5-HT3 receptor. It is a carbazole compound with carbon and nitrogen rings that give it a structural similarity to serotonin, allowing it to bind to the 5-HT3 receptor and exert its clinical effect . Ondansetron is primarily used to prevent nausea and vomiting caused by cancer chemotherapy, radiation therapy, or surgery .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of ondansetron involves multiple steps, including a continuous condensation step and a continuous Mannich reaction . The process also includes an elimination and Michael addition step, which accommodates the physical properties of the reaction mixtures and provides high productivity of the desired product .
Industrial Production Methods
Industrial production of ondansetron often employs continuous flow chemistry to enhance efficiency and robustness. This method allows for continuous work-up and purification processes, making it suitable for large-scale production .
Chemical Reactions Analysis
Types of Reactions
Ondansetron undergoes various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen.
Substitution: This reaction involves the replacement of one atom or group of atoms with another.
Common Reagents and Conditions
Common reagents used in the synthesis of ondansetron include:
Hydrochloric acid: Used in the formation of the hydrochloride salt of ondansetron.
Dimethylamine: Used in the Mannich reaction step.
Major Products Formed
The major product formed from these reactions is ondansetron hydrochloride, which is the clinically used form of the compound .
Scientific Research Applications
Ondansetron has a wide range of scientific research applications, including:
Chemistry: Used as a model compound in the study of serotonin receptor antagonists.
Medicine: Widely used to prevent nausea and vomiting in patients undergoing chemotherapy, radiation therapy, or surgery.
Industry: Used in the formulation of oral disintegrating tablets and oral thin films for improved patient compliance
Mechanism of Action
Ondansetron acts as a selective antagonist of the serotonin receptor subtype, 5-HT3 . Cytotoxic chemotherapy and radiotherapy are associated with the release of serotonin from enterochromaffin cells of the small intestine, which initiates a vomiting reflex through stimulation of 5-HT3 receptors located on vagal nerve terminals and centrally in the chemoreceptor trigger zone . By blocking these receptors, ondansetron prevents nausea and vomiting .
Comparison with Similar Compounds
Similar Compounds
Granisetron: Another 5-HT3 receptor antagonist with similar efficacy but higher potency in some studies.
Tropisetron: Also a 5-HT3 receptor antagonist, used for similar indications.
Dolasetron: Another compound in the same class, used to prevent nausea and vomiting.
Uniqueness
Ondansetron is unique in its widespread use and well-documented safety profile. It has a superior efficacy, safety, and pharmacoeconomic profile compared to other groups of antiemetics, such as antidopaminergics, antihistamines, and anticholinergics .
Properties
CAS No. |
99614-58-1 |
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Molecular Formula |
C18H19N3O |
Molecular Weight |
293.4 g/mol |
IUPAC Name |
(3S)-9-methyl-3-[(2-methylimidazol-1-yl)methyl]-2,3-dihydro-1H-carbazol-4-one |
InChI |
InChI=1S/C18H19N3O/c1-12-19-9-10-21(12)11-13-7-8-16-17(18(13)22)14-5-3-4-6-15(14)20(16)2/h3-6,9-10,13H,7-8,11H2,1-2H3/t13-/m0/s1 |
InChI Key |
FELGMEQIXOGIFQ-ZDUSSCGKSA-N |
Isomeric SMILES |
CC1=NC=CN1C[C@@H]2CCC3=C(C2=O)C4=CC=CC=C4N3C |
Canonical SMILES |
CC1=NC=CN1CC2CCC3=C(C2=O)C4=CC=CC=C4N3C |
Origin of Product |
United States |
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